molecular formula C11H8BrClN2O2 B1498913 Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 1083181-13-8

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Cat. No. B1498913
CAS RN: 1083181-13-8
M. Wt: 315.55 g/mol
InChI Key: ZDZHIZAZXZRZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is also known as 1,5-naphthyridine-3-carboxylic acid, 6-bromo-4-chloro-, ethyl ester . It has a molecular formula of C11H8BrClN2O2 and a molecular weight of 315.55 .


Synthesis Analysis

The synthesis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate and similar compounds involves various strategies . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, exhibit significant reactivity . They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .


Physical And Chemical Properties Analysis

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate has several physical and chemical properties . It has a density of 1.638 g/cm3, a flash point of 187 °C, an enthalpy of vaporization of 63.45 kJ/mol, and a boiling point of 385.7 °C at 760 mmHg . Its vapour pressure is 3.74E-06 mmHg at 25°C .

Future Directions

1,5-Naphthyridine derivatives, including Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZHIZAZXZRZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654987
Record name Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

CAS RN

1083181-13-8
Record name Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.